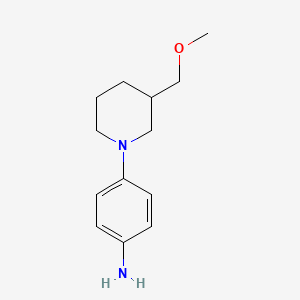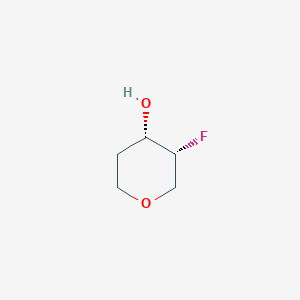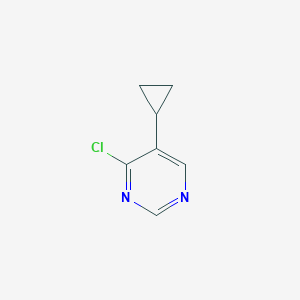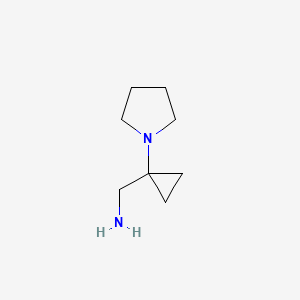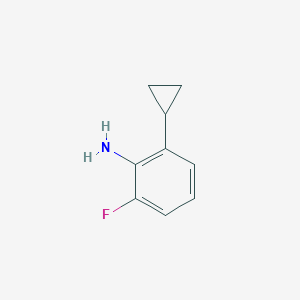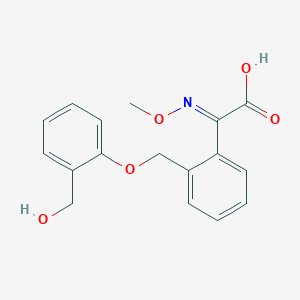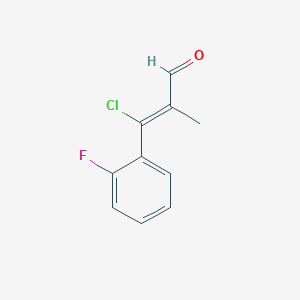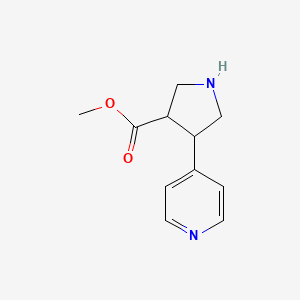
Metoprolol IMpurity 12
Descripción general
Descripción
Metoprolol Impurity 12 is a byproduct or degradation product associated with the pharmaceutical compound metoprolol. Metoprolol is a selective beta1-adrenoreceptor blocking agent used primarily for the treatment of hypertension, angina pectoris, and heart failure. Impurities in pharmaceutical compounds are critical to identify and quantify as they can affect the efficacy and safety of the drug.
Aplicaciones Científicas De Investigación
Metoprolol Impurity 12 is primarily studied in the context of pharmaceutical research. Its identification and quantification are crucial for ensuring the safety and efficacy of metoprolol as a medication. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to detect and quantify this impurity. Research into the impurity’s formation and degradation pathways can help improve the manufacturing process and reduce the presence of impurities in the final product .
Mecanismo De Acción
Target of Action
Metoprolol Impurity 12, also known as SCP5NV8XQB, primarily targets the beta-1 adrenergic receptors . These receptors are predominantly found in the heart and kidneys . The role of these receptors is to mediate the cardiac effects of the sympathetic nervous system . When these receptors are blocked by this compound, it leads to a decrease in heart rate, cardiac output, and blood pressure .
Mode of Action
This compound interacts with its targets, the beta-1 adrenergic receptors, by selectively binding to and antagonizing these receptors . This interaction results in a reduction of the heart’s workload and oxygen demand . By blocking these receptors, this compound helps the heart to beat more slowly and with less force .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Primarily, it impacts the adrenergic signaling pathway . By blocking the beta-1 adrenergic receptors, it inhibits the effects of catecholamines (adrenaline and noradrenaline), which are hormones that stimulate the heart to beat faster and with more force . This results in a reduction of heart rate and blood pressure .
Pharmacokinetics
The pharmacokinetic properties of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Metoprolol is rapidly and completely absorbed after oral administration . It is extensively metabolized in the liver via the CYP2D6 enzyme, with a significant first-pass effect . Approximately 95% of the drug is excreted in the urine, with less than 5% excreted as the parent drug . These properties impact the bioavailability of this compound, influencing its therapeutic effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the cardiovascular system. By blocking the beta-1 adrenergic receptors, it reduces the heart rate, decreases the force of heart contractions, and lowers blood pressure . This results in reduced workload for the heart and decreased oxygen demand, which can be beneficial in conditions like hypertension and angina .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, co-administration with other drugs, and genetic variations in the CYP2D6 enzyme can affect the metabolism and efficacy of this compound . Furthermore, the Predicted Environmental Concentration (PEC) and Predicted No Effect Concentration (PNEC) ratio of Metoprolol is 0.34, indicating that its use presents a low risk to the environment .
Análisis Bioquímico
Biochemical Properties
Metoprolol Impurity 12 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in the metabolism of metoprolol. These interactions can influence the metabolic pathways and the overall pharmacokinetics of metoprolol . Additionally, this compound may interact with other proteins and enzymes involved in drug metabolism, potentially affecting the efficacy and safety of the parent drug.
Cellular Effects
This compound can have various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the beta-adrenergic signaling pathway, leading to alterations in heart rate and blood pressure regulation . Furthermore, this compound can impact the expression of genes involved in drug metabolism and transport, potentially leading to changes in the pharmacokinetics and pharmacodynamics of metoprolol .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to cytochrome P450 enzymes, particularly CYP2D6, leading to enzyme inhibition or activation . This interaction can result in changes in the metabolism of metoprolol and other drugs metabolized by CYP2D6. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and drug response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to cumulative changes in gene expression and cellular metabolism, potentially affecting the overall pharmacokinetics and pharmacodynamics of metoprolol .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function and drug metabolism. At higher doses, this compound can cause toxic or adverse effects, such as impaired resistance artery function and altered cardiovascular responses . These dosage-dependent effects highlight the importance of monitoring impurity levels in pharmaceutical products to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes, particularly CYP2D6 . These interactions can influence the metabolic flux and levels of metabolites, potentially affecting the overall pharmacokinetics and pharmacodynamics of metoprolol. Additionally, this compound may interact with other enzymes and cofactors involved in drug metabolism, further impacting its metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of this compound, potentially impacting its activity and function. For example, this compound may be transported by specific transporters to target tissues, where it can exert its effects on cellular function and drug metabolism .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it can influence its activity and function . Targeting signals and post-translational modifications may direct this compound to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in drug metabolism and cellular function . These subcellular interactions can impact the overall pharmacokinetics and pharmacodynamics of metoprolol.
Métodos De Preparación
The synthesis of metoprolol and its impurities involves several steps. One common method involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield metoprolol. Impurities can form during these reactions or through subsequent degradation processes. Industrial production methods often involve rigorous purification steps to minimize the presence of impurities .
Análisis De Reacciones Químicas
Metoprolol Impurity 12 can undergo various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles or electrophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Metoprolol Impurity 12 can be compared with other impurities found in metoprolol, such as Impurity A, Impurity M, and Impurity N. Each impurity has a unique chemical structure and formation pathway. For example, Impurity A is formed through a different degradation pathway compared to Impurity 12. The uniqueness of this compound lies in its specific formation conditions and the potential impact it may have on the drug’s safety and efficacy .
Similar compounds include:
- Impurity A
- Impurity M
- Impurity N
These impurities are also studied to ensure the quality and safety of metoprolol in pharmaceutical formulations .
Propiedades
IUPAC Name |
1-[[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-propan-2-ylamino]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO6.ClH/c1-21(2)28(17-24(29)19-33-26-9-5-22(6-10-26)13-15-31-3)18-25(30)20-34-27-11-7-23(8-12-27)14-16-32-4;/h5-12,21,24-25,29-30H,13-20H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLKKRCTYCMVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CCOC)O)CC(COC2=CC=C(C=C2)CCOC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486464-40-7 | |
| Record name | 1,1'-((1-Methylethyl)imino)bis(3-(4-(2-methoxyethyl)phenoxy)-2-propanol) hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486464407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-((1-METHYLETHYL)IMINO)BIS(3-(4-(2-METHOXYETHYL)PHENOXY)-2-PROPANOL) HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCP5NV8XQB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



